Bismuthine

Descripción

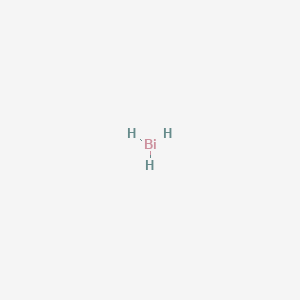

Structure

2D Structure

Propiedades

IUPAC Name |

bismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBOBPIKWGUSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BiH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiH3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171355 | |

| Record name | Bismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.004 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18288-22-7 | |

| Record name | Bismuthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18288-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bismuthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018288227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISMUTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCH2V0Z37N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Bismuthine and Its Molecular Derivatives

Organobismuthine Synthesis Strategies

Organobismuthines are compounds where one or more hydrogen atoms in this compound are replaced by organic substituents. These compounds, particularly triorganobismuthines (R₃Bi), are significantly more stable than their inorganic parent, BiH₃.

The synthesis of organobismuth(III) compounds is the most developed area of organobismuth chemistry. These methods focus on the formation of stable carbon-bismuth(III) bonds.

A primary and widely used method for synthesizing triorganobismuth(III) compounds involves the reaction of a bismuth(III) halide, most commonly bismuth trichloride (B1173362) (BiCl₃), with a Grignard reagent (RMgX). wikipedia.org Grignard reagents, with their nucleophilic carbon atom, are effective for forming C-Bi bonds. youtube.com The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is necessary to stabilize the Grignard reagent. wikipedia.orgbyjus.com

The general stoichiometric reaction is:

BiCl₃ + 3 RMgX → R₃Bi + 3 MgXCl

Where 'R' can be an alkyl or aryl group and 'X' is a halogen (Cl, Br, I). This method is versatile and allows for the synthesis of a wide variety of symmetrical trialkyl- and triarylbismuthines.

| Bismuth Source | Organometallic Reagent | Product Type | General Equation |

| BiCl₃ | Grignard Reagent (RMgX) | Symmetrical Triorganothis compound (R₃Bi) | BiCl₃ + 3 RMgX → R₃Bi + 3 MgXCl |

While Grignard reagents are common, other organometallic reagents and synthetic pathways are also employed to create C-Bi bonds.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (RLi) are highly effective for the synthesis of triorganobismuthines from bismuth halides. wikipedia.org They are often more reactive than their Grignard counterparts.

BiCl₃ + 3 RLi → R₃Bi + 3 LiCl

Reaction with Metal-Bismuth Alloys: The first-ever synthesis of an organobismuth compound, triethylbismuth, was achieved in 1850 by reacting iodoethane (B44018) with a potassium-bismuth alloy. wikipedia.org This method is generally more difficult and provides lower yields than modern methods but remains relevant for certain compounds. wikipedia.org

K₃Bi + 3 RX → R₃Bi + 3 KX

These alternative routes provide flexibility in synthesis, accommodating different starting materials and functional group tolerances. The choice of method often depends on the availability of precursors and the desired scale of the reaction.

Trivalent Organothis compound Syntheses

Synthesis of Functionalized and Annulated Organobismuthines

The synthesis of organobismuthines featuring functional groups or annulated ring structures is a field of growing interest due to the potential applications of these compounds in catalysis and materials science. Various synthetic strategies have been developed to introduce functional moieties and to construct cyclic systems incorporating a bismuth atom.

One common approach to functionalized organobismuthines involves the use of organolithium or Grignard reagents bearing the desired functional group to transmetalate a suitable bismuth halide precursor. For instance, organobismuth compounds containing organic boron groups have been synthesized, representing a rare class of oxygen-donor coordination compounds. These species, such as ArBiCl₂, Ar₃Bi, ArPh₂Bi, Ar₃BiCl₂, and ArPh₂BiCl₂ (where Ar = 3-fluoro-2-pinacolatoboronphenyl), have been shown to generate arynes at ambient temperatures nih.gov. Another example is the synthesis of organobismuth(III) complexes with chelating functional groups. A notable synthesis involves a modified procedure to produce Bi[p-C₆H₄(NMe₂)]₃ with improved yield nih.gov. Furthermore, the first tertiary organobismuth(III) complex containing a chelating functional group, Bi{p-C₆H₄-[CH₂N(2-Py)₂]}₃, has been prepared nih.gov.

The construction of annulated organobismuthines, or heterocyclic compounds containing bismuth, often takes advantage of intramolecular coordination. Ladder-type organobismuth compounds have been synthesized by leveraging multiple inter- and intramolecular Bi-O interactions, resulting in a framework composed of three 1,3,2,4-dioxadibismetane rings nih.gov. Hypervalent organobismuth(III) compounds of the types R₃Bi, R₂BiCl, and RBiX₂ (where R = [2-{E(CH₂–CH₂)₂NCH₂}C₆H₄], E = O, MeN; X = Cl, Br, I) and [2-(Me₂NCH₂)C₆H₄]BiBr₂ have been prepared, exhibiting intramolecular N→Bi interactions of varying strengths that influence the coordination geometry nih.gov.

The following table summarizes selected examples of functionalized and annulated organobismuthines and their synthetic precursors.

| Compound Class | Example Compound | Synthetic Precursor(s) | Key Features |

| Boron-Functionalized | ArBiCl₂ (Ar = 3-fluoro-2-pinacolatoboronphenyl) | Bismuth(III) chloride and a functionalized organometallic reagent | Contains an organic boron group; generates arynes nih.gov. |

| Chelating Amine | Bi{p-C₆H₄-[CH₂N(2-Py)₂]}₃ | Bismuth(III) precursor and a functionalized aryl lithium or Grignard reagent | First tertiary organobismuth(III) complex with a bidentate dipyridyl functional group nih.gov. |

| Ladder-Type | 1,3,2,4-dioxadibismetane-containing framework | Not specified | Constructed via inter- and intramolecular Bi–O interactions nih.gov. |

| Intramolecularly Coordinated | [2-(Me₂NCH₂)C₆H₄]BiBr₂ | 2-(bromomagnesiomethyl)benzyldimethylamine and BiBr₃ | Features an intramolecular N→Bi interaction influencing coordination geometry nih.gov. |

Pentavalent Organobismuth Compound Syntheses

Pentavalent organobismuth compounds, characterized by a Bi(V) oxidation state, are potent oxidizing agents and have found utility in a range of organic transformations wikipedia.org. Their synthesis typically starts from trivalent organobismuth precursors, which are oxidized to the pentavalent state.

A prevalent method for accessing pentavalent organobismuth compounds is the oxidative addition of halogens to triarylbismuthanes (Ar₃Bi). Treatment of triarylorganobismuth complexes with chlorine or bromine readily affords triarylbismuth(V) dihalides of the formula Ar₃BiX₂ (where X = Cl, Br) wikipedia.org. Reactions with iodine, however, tend to result in ligand displacement, while reactions with fluorine are often too vigorous to control wikipedia.org. These dihalides are versatile intermediates for the synthesis of other pentavalent species. For example, all-carbon organobismuth(V) complexes can be accessed by the displacement of the halide ligands with an alkyl or aryl lithium or Grignard reagent wikipedia.org.

Beyond simple dihalides, a variety of other pentavalent organobismuth reagents have been developed. These include tetraorganylbismuthonium salts ([Ar₃RBi]⁺[X]⁻), triarylbismuth ylides (Ar₃Bi=CHCOR), triarylbismuth imides (Ar₃Bi=NCOR), and triarylbismuth oxides (Ar₃Bi=O) nih.gov. These compounds are generally accessible in a few steps from the corresponding triarylbismuthanes nih.gov. For instance, new bismuth(V) complexes with the formula BiVR₃(O₂CR')₂ have been synthesized by reacting BiR₃Cl₂ with Ag(O₂CR'), where R is an aromatic ligand and R' contains a hydroxyl group nih.gov.

The following table provides an overview of common classes of pentavalent organobismuth compounds and their general synthetic routes.

| Compound Class | General Formula | Synthetic Precursor(s) | Synthetic Method |

| Triarylbismuth Dihalides | Ar₃BiX₂ (X = Cl, Br) | Ar₃Bi and X₂ | Oxidative addition wikipedia.org. |

| Tetraorganylbismuthonium Salts | [Ar₃RBi]⁺[X]⁻ | Ar₃BiX₂ and RLi or RMgX | Nucleophilic substitution nih.gov. |

| Triarylbismuth Oxides | Ar₃Bi=O | Ar₃BiCl₂ | Hydrolysis |

| Triarylbismuth Imides | Ar₃Bi=NCOR | Ar₃Bi and a nitrene source | Imidation |

| Pentacoordinate Biphenylylbismuth Derivatives | Biphenylylbismuth diacetate | Biphenylylbismuth precursor | Ligand exchange nih.gov. |

Accessing Low-Valent Organobismuth Species

The chemistry of low-valent organobismuth species, where bismuth is in an oxidation state lower than +3, has been a challenging but rewarding area of research. These compounds exhibit unique reactivity and electronic structures.

Monomeric Organobismuth(I) Compound Generation

While organobismuth(I) compounds have historically been reported as oligomeric or dimeric structures, the synthesis of stable, monomeric organobismuth(I) complexes has been a significant advancement acs.org. The key to stabilizing these species is often the use of sterically demanding and chelating ligands. The first monomeric, well-defined organobismuth(I) complex was stabilized by an N,C,N-pincer ligand acs.orgnih.gov. More recently, the synthesis of a stable, monomeric bismuthinidene has been reported, which has opened up new avenues for exploring the reactivity of Bi(I) species wikipedia.org. The first cationic Bi(I) compound was synthesized by reducing BiCl₃ in the presence of cyclic alkyl(amino)carbenes (cAACs) rsc.org.

Synthesis and Stabilization of Bismuth(II) Radical Systems

Bismuth(II) radicals are open-shell species that have been postulated as reactive intermediates in various reactions acs.org. Their isolation and characterization have been challenging due to their high reactivity and tendency to disproportionate wikipedia.org. The first persistent solution-state bismuth-centered radical was reported in 2014, generated in situ from the dissociation of a dibismuthane wikipedia.org. The first solid-state monomeric Bi(II) radical was successfully stabilized and isolated in 2015 by using bulky aryl substituents to provide kinetic protection wikipedia.org.

Several strategies have been employed for the synthesis of Bi(II) radicals:

Reduction of Bi(III) precursors: This is a common route, where a tricoordinate bismuth(III) halide is reduced using a suitable reducing agent like magnesium metal wikipedia.org.

Homolysis of Bi(III)-E bonds: This method involves the cleavage of a bond between bismuth and another element in a Bi(III) compound to generate a Bi(II) radical.

Oxidation of Bi(I) complexes: The high reactivity of low-valent Bi(I) compounds makes this a less explored but viable route. The synthesis of a stable, monomeric bismuthinidene has facilitated the generation of Bi(II) radicals from Bi(I) precursors wikipedia.org. For example, a Bi(II) radical complex can be synthesized via a reversible single-electron transfer (SET) oxidation of a stable Bi(I) cation complex acs.orgd-nb.info.

Another approach to stabilizing Bi(II) radicals involves the use of Lewis-acidic metal centers. A stable, monomeric Bi(II) radical supported by two electropositive Ga(III) centers has been synthesized through the reaction of Cp*BiI₂ with a Ga(I) complex wikipedia.org.

Preparation of Cationic Organobismuth(II) Pincer Complexes

Recently, the synthesis, isolation, and characterization of two cationic organobismuth(II) compounds bearing N,C,N pincer frameworks have been reported acs.orgnih.govnih.gov. These complexes serve as models for crucial intermediates in bismuth radical processes nih.gov. The synthesis involves the one-electron oxidation of organobismuth(I) precursors using an oxidizing agent like ferrocenium (B1229745) tetra(pentafluorophenyl)borate acs.org. The resulting cationic Bi(II) pincer complexes were isolated as powders and characterized by various techniques, including X-ray crystallography, which confirmed a monomeric Bi(II) structure acs.orgnih.govnih.gov. These complexes are metal-centered radicals with little delocalization onto the ligands nih.gov.

The table below summarizes the different approaches to accessing low-valent organobismuth species.

| Oxidation State | Compound Type | Synthetic Strategy | Stabilizing Features | Example Precursor(s) |

| Bi(I) | Monomeric Bismuthinidene | Reduction of Bi(III) precursor | N,C,N-pincer ligand acs.orgnih.gov. | N,C,N-ligated Bi(III) halide |

| Bi(II) | Monomeric Radical | Reduction of Bi(III) precursor | Bulky aryl substituents wikipedia.org. | Tricoordinate bismuth chloride and Mg |

| Bi(II) | Monomeric Radical | Oxidation of Bi(I) precursor | Redox non-innocent bis(germylene) ligand acs.orgd-nb.info. | Bi(I) cation complex and ferrocenium borate |

| Bi(II) | Cationic Pincer Complex | Oxidation of Bi(I) precursor | N,C,N pincer framework acs.orgnih.govnih.gov. | Organobismuth(I) pincer complex and ferrocenium borate |

Green Chemistry Approaches in Bismuth Compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of organobismuth compounds. Bismuth and its compounds are particularly attractive in this context due to their low toxicity, low cost, and environmental friendliness nih.goviwu.edunih.gov.

A significant area of focus is the use of bismuth(III) salts as "green" reagents and catalysts in organic synthesis nih.gov. Bismuth(III) compounds are generally non-toxic, non-corrosive, relatively stable in air and moisture, and easy to handle iwu.edunih.gov. Research has demonstrated the utility of bismuth(III) triflate and bismuth(III) bromide as catalysts for various organic transformations, such as the synthesis of cyclic acetals and allylation reactions. These processes often adhere to green chemistry principles by utilizing non-toxic reagents, operating at room temperature, and sometimes under solvent-free conditions iwu.edu.

Another green approach involves the use of environmentally benign media and reagents for the synthesis of bismuth-containing materials. For instance, a cost-effective and green synthesis of crystalline bismuth nanoparticles (BiNPs) has been developed using lemon juice as both a reducing and capping agent in an aqueous medium rsc.orgrsc.org. This method avoids the use of hazardous chemicals typically employed in conventional nanoparticle synthesis researchgate.net. The resulting BiNPs have shown catalytic activity in the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) rsc.org.

The use of plant-based extracts in the synthesis of bismuth-based nanoparticles is another example of a green chemistry approach. These extracts provide a natural source of reducing and stabilizing agents, simplifying the synthesis process and reducing chemical waste and toxicity researchgate.net.

The following table highlights some green chemistry approaches in the synthesis of bismuth compounds.

| Approach | Example Application | Green Chemistry Principles |

| Use of Bismuth(III) Catalysts | Synthesis of cyclic acetals | Use of non-toxic catalysts, room temperature conditions, potential for solvent-free reactions iwu.edu. |

| Biocatalysis/Natural Reagents | Synthesis of bismuth nanoparticles using lemon juice | Use of renewable resources, avoidance of hazardous reagents, synthesis in aqueous media rsc.orgrsc.org. |

| Plant Extract-Mediated Synthesis | Green synthesis of bismuth-based nanoparticles | Use of natural reducing and stabilizing agents, reduced chemical waste and toxicity researchgate.net. |

Microwave-Assisted Hydrothermal Methods

Microwave-assisted hydrothermal synthesis is an efficient and rapid technique for producing well-defined crystalline bismuth compounds. This method combines the advantages of hydrothermal synthesis—high pressure and temperature in an aqueous solution—with the rapid, uniform heating provided by microwave irradiation. This combination often leads to shorter reaction times, higher energy efficiency, and improved control over the product's morphology and phase purity compared to conventional heating methods arxiv.orgjuniperpublishers.com.

Researchers have successfully synthesized various bismuth-based materials using this technique, including bismuth oxide (Bi₂O₃), bismuth ferrite (B1171679) (BiFeO₃), and bismuth titanate (Bi₄Ti₃O₁₂). The key to this process is the precise control of reaction parameters such as pH, temperature, pressure, microwave power, and reaction time, which directly influence the final product's characteristics researchgate.netacs.org.

For instance, the synthesis of single-phase, ultrafine bismuth oxide has been achieved via this method, where the pH of the solution was a critical factor in controlling the transformation of bismuth hydroxide (B78521) to bismuth oxide researchgate.net. Crystalline α-Bi₂O₃ was successfully obtained at a pH of 12 or higher researchgate.net. Similarly, pure-phase bismuth ferrite microflowers have been synthesized in as little as three minutes at a microwave power of 800 W, a significant reduction in time compared to conventional methods acs.orgnih.gov. The use of different solvents, such as ethanol (B145695) in solvothermal variations, also plays a role in achieving pure-phase products acs.org.

The table below summarizes key research findings for the microwave-assisted hydrothermal synthesis of various bismuth compounds.

| Target Compound | Precursors | Microwave Power (W) | Time (min) | Temperature (°C) | Key Findings & Product Characteristics |

| α-Bismuth Oxide (α-Bi₂O₃) | Bismuth Nitrate (B79036) | Not Specified | 30 | 100 - 200 | Crystalline single-phase α-Bi₂O₃ was obtained at pH ≥12. Particle size was reduced to the nanometric scale with a chelating agent. researchgate.net |

| Bismuth Ferrite (BiFeO₃) | Bismuth Chloride, Ferric Chloride | 360 - 800 | 3 | Not Specified | Pure-phase BFO with a rhombohedral crystal structure was produced at 800 W. Lower power levels resulted in impurity phases. acs.orgnih.gov |

| Bismuth Titanate (Bi₄Ti₃O₁₂) | Bismuth Salt, Titanium Isopropoxide | 800 | 0.5 | Not Specified | Produced ultra-thin nanosheets in minutes. Polyethylene glycol was used as a capping agent to control nanosheet thickness. peerj.compeerj.com |

| Basic Bismuth Nitrate | Bismuth Nitrate, Aqueous Ammonia | Not Specified | 30 - 240 | 150 - 200 | Resulted in the formation of Bi₆(NO₃)₂O₇(OH)₂ as irregular platelets 10–30 nm thick. researchgate.net |

Liquid-Phase Exfoliation for Two-Dimensional Bismuth Materials

Liquid-phase exfoliation (LPE) is a versatile, scalable method for producing two-dimensional (2D) nanosheets from their bulk layered parent materials. This technique involves overcoming the van der Waals forces that hold the layers together, typically through sonication in a carefully selected solvent acs.org. The success of LPE is highly dependent on the properties of the solvent, particularly its surface tension acs.orgnih.govnih.gov.

This method has been successfully applied to produce 2D nanosheets of elemental bismuth and various bismuth compounds, such as bismuth telluride iodide (BiTeI) and bismuth selenide (B1212193) (Bi₂Se₃) nih.govnih.govresearchgate.net. The choice of solvent is critical; for instance, solvents with a surface tension near 28 mN/m are most effective for exfoliating BiTeI nih.govnih.gov. N,N-dimethylformamide (DMF) has been identified as a superior solvent for the exfoliation of bismuth oxide (Bi₂O₃) crystals into nanosheets acs.org.

The process typically involves sonicating the bulk bismuth material in the chosen solvent, followed by centrifugation to separate the exfoliated nanosheets from the remaining bulk material acs.org. This approach allows for the production of high-quality, few-layer nanosheets with applications in electronics and energy storage rsc.orgduke.edu. For example, ultrathin 2D bismuth nanosheets produced via LPE have shown enhanced performance in the electrocatalytic conversion of CO₂ to formate (B1220265) duke.edu.

The following table outlines research findings related to the liquid-phase exfoliation of bismuth-based materials.

| Material Exfoliated | Solvent(s) | Sonication Details | Resulting Material | Key Findings |

| Bismuth (Bi) | Acetone | Not Specified | 2D Bismuth Nanosheets (Bi NSs) | Suitable for fabricating thin and low-oxidized Bi NSs for supercapacitor applications. rsc.org |

| Bismuth Telluride Iodide (BiTeI) | Isopropanol (IPA) | Ultrasonication | Single-/Few-Layer BiTeI Flakes | Effective solvents have a surface tension near 28 mN/m. The exfoliation in IPA yielded a maximum concentration of ~0.2 mg/mL. nih.govnih.gov |

| Bismuth Selenide (Bi₂Se₃) | N-methyl-2-pyrrolidone (NMP) | Sonication | Few-Layer Bi₂Se₃ | The resulting few-layer Bi₂Se₃ dispersion demonstrates interesting absorption in the visible light region. researchgate.net |

| Bismuth Oxide (Bi₂O₃) | N,N-dimethylformamide (DMF) | 10 min in sonic bath | Bi₂O₃ Nanosheets | DMF was found to be a superior solvent for both exfoliation and stabilization of the nanosheets. acs.org |

Coordination Chemistry of Bismuthine Ligands and Complexes

Structural Analysis and Supramolecular Organization

Role of the Stereochemically Active 6s² Electron Lone Pair

The bismuth(III) ion (Bi³⁺) frequently possesses a stereochemically active 6s² electron lone pair, which significantly influences its coordination geometry and reactivity researchgate.netacs.orgresearchgate.netarxiv.orgrsc.orgresearchgate.netscite.ainih.govnih.govresearcher.lifersc.orgrsc.orgresearchgate.net. This lone pair is responsible for the asymmetry observed in the coordination sphere of Bi³⁺, leading to a considerable displacement of the metal atom from the centroid of its Voronoi-Dirichlet polyhedron researchgate.net. This stereochemical activity results in flexible coordination geometries around the bismuth center acs.orgnih.gov.

The influence of the lone pair extends to various properties, including ferroelectricity and photocatalytic activity in bismuth-based compounds researchgate.netarxiv.org. For instance, in materials like Bi₂PdO₄ and Bi₁.₆Pb₀.₄PtO₄, the stereochemical expression of the Bi 6s² lone pair mediates fluoride-ion diffusion within their tunnel structures rsc.orgrsc.org. The activity of this lone pair can be modulated by interactions with other atoms, such as oxygen and fluorine, affecting properties like birefringence and nonlinear optical responses rsc.org.

In Bi(III) complexes, the presence of this stereochemically active lone pair, coupled with bismuth's relatively large covalent radius (1.48 Å), can lead to high coordination numbers and distinct ligand distributions around the metal center, classified as hemidirected or holodirected nih.gov. A hemidirected geometry implies that the lone pair occupies a specific site, influencing the arrangement of ligands, whereas a holodirected geometry occurs when the lone pair is stereochemically inactive and does not perturb the symmetrical distribution of ligands nih.gov. Furthermore, trivalent organobismuthines can act as Lewis bases in transition-metal complexes due to the presence of this lone pair thieme-connect.comnih.govwikipedia.org. In some bismuth-boron clusters, the 6s² electrons persist as a lone pair, while the 6p orbitals engage in σ- and π-bonding with the boron moiety mdpi.com.

Hypervalent Interactions in Organobismuth Compounds

Hypervalent bonding, characterized by three-center, four-electron (3c-4e) interactions, is a prominent feature in the chemistry of organobismuth compounds and has been extensively investigated rsc.orgrsc.orgresearchgate.net. These interactions play a crucial role in dictating molecular geometry, influencing dynamic behavior, and stabilizing the ligand scaffolds around the bismuth center rsc.orgrsc.orgresearchgate.net. Organobismuth compounds can function as Lewis acids by engaging in these hypervalent interactions with ligands and other metals thieme-connect.com.

Common examples of hypervalent organobismuth species include those described by "10-Bi-4" (ten valence electrons around bismuth, four bonds) and "12-Bi-5" notations, often involving intramolecular coordination researchgate.netnih.govubbcluj.ro. For instance, certain halobismuthanes exhibit hypervalent C=O•••Bi–X bonds, where the carbonyl oxygen coordinates to the bismuth atom, a phenomenon confirmed by X-ray crystallography nih.gov. The formation of such hypervalent bonds can enhance the stability of these compounds by suppressing hydrolysis and redistribution reactions nih.gov.

Hypervalent bismuth can exert position-dependent electron-donating and electron-accepting effects on π-conjugated systems, impacting their electronic properties acs.orgacs.org. This type of bonding also influences the reactivity, catalytic activity, and redox processes of bismuth complexes, including oxidative addition and reductive elimination rsc.org. The Lewis acidity at the bismuth center is particularly important for the activity of some hypervalent organobismuth(III) compounds, with hypervalent bismacycles demonstrating antifungal properties rsc.orgnih.gov.

Homoatomic Bismuth-Bismuth Bonding in Clusters and Chains

Bismuth-based compounds frequently exhibit homoatomic bismuth-bismuth (Bi-Bi) bonding, leading to the formation of diverse clusters and extended chains nih.govresearcher.lifenih.govresearchgate.net. These structures are often observed in the context of Zintl chemistry, where anionic bismuth clusters are formed. Examples of such homoatomic bismuth cluster anions include Bi₂²⁻, Bi₄²⁻, Bi₄⁶⁻, Bi₆⁴⁻, Bi₇³⁻, and Bi₁₁³⁻ nih.gov.

Beyond anions, bismuth polycations (Biₙˣ⁺) are also known, typically forming in bismuth-rich halide melts, sometimes with the assistance of Lewis acids. Notable polycationic structures include the trigonal bipyramidal Bi₅³⁺, octahedral Bi₆²⁺, square antiprismatic Bi₈²⁺, and tricapped trigonal prismatic Bi₉⁵⁺ wikipedia.orgresearchgate.net. The shapes of these clusters are generally governed by Wade's rules, and their bonding can sometimes be described by three-center two-electron bonds wikipedia.org.

The Bi-Bi bond lengths in these clusters typically fall within the range of known Bi-Bi single bonds. For example, in bismuth/tin clusters like Bi₈Sn₃Ar₆, Bi-Bi bond lengths range from 2.9399(6) to 3.0267(6) Å, comparable to those in Bi₂Ph₄ (2.990 Å) rsc.org. Homoatomic bonding also manifests in one-dimensional Bi chains or four-atom-wide Bi ribbons, as seen in compounds like RE₃MnBi₅ (where RE = La-Nd) and Sm₂Mn₃Bi₆ nih.gov. Interestingly, bismuth clusters can act as ligands for transition metal ions, such as copper and ruthenium, a behavior attributed to the otherwise relatively inert lone pairs on each bismuth atom researchgate.netwikipedia.org.

Polymeric Bismuth Coordination Compounds and Architectures

Bismuth coordination polymers (CPs) are a subject of considerable interest due to their potential applications in areas such as ion exchange, catalysis, molecular sieving, and sensing tu-chemnitz.deiucr.org. Bismuth(III) ions exhibit significant coordinative flexibility, allowing for a wide array of coordination structures influenced by the nature of the ligands and their coordination modes nih.gov.

These polymeric structures can be constructed from inorganic bismuth salts and various organic ligands, including phosphonic acid esters and carboxylate ligands nih.govtu-chemnitz.deresearchgate.netmdpi.com. The resulting architectures can vary significantly, ranging from zero-dimensional (0D) discrete anions to one-dimensional (1D) polymeric chains, two-dimensional (2D) networks, or even three-dimensional (3D) frameworks researchgate.netacs.org. For instance, dibismuthates can serve as bridging units to form bis-zwitterions and coordination polymers acs.org. Bismuth citrate (B86180) complexes are known to assemble into polymeric architectures from dimeric building blocks nih.govnih.gov.

The synthesis of bismuth coordination polymers can be achieved through various methods, including solution chemistry, melt syntheses, or mechanochemical reactions rsc.org. The stereochemical activity of the bismuth lone pair can sometimes lead to flexible coordination geometries, which, in certain synthetic conditions like solvothermal synthesis, might result in the formation of mixed products acs.org. Neutral and anionic 1D-CPs, such as those formed from BiX₃ and 4,4'-bipyridine, have been developed and exhibit luminescent properties rsc.org.

Helical Chirality in Bismuth-Containing Systems

Chirality, particularly in helical arrangements, is an intriguing aspect of bismuth-containing systems researchgate.netacs.orgnih.govacs.org. Bismuth(III) compounds bearing three distinct substituents are recognized as potential chiral reagents or catalysts for enantioselective syntheses acs.org. Examples include chiral racemic organobismuth compounds like RR'BiCl, where intramolecular coordination can contribute to their structural characteristics acs.org.

The synthesis of chiral hybrid bismuth bromides, such as [((R/S)-C₈H₁₂N)₄][Bi₂Br₁₀], has been achieved by templating with chiral organic cations nih.gov. These compounds exhibit noncentrosymmetric structures and demonstrate second harmonic generation efficiency, indicating their potential in nonlinear optics nih.gov. The circular dichroism spectra of thin films of these materials show symmetrical patterns attributable to the Cotton effect nih.gov.

Helical chirality has also been explored in atomically precise bismuth oxido nanoclusters, where amino acid linkers play a role in their structure and properties acs.org. Furthermore, the introduction of bismuth clusters and their varied coordination modes into double perovskite systems can induce distortions in the inorganic layer, facilitating the transfer of chirality from chiral cations into otherwise achiral skeletons researcher.life.

Reactivity and Mechanistic Studies in Bismuthine Chemistry

Catalytic Transformations Mediated by Bismuth and its Derivatives

Bismuth as a Lewis Acid Catalyst

Ring-Opening Reactions of Epoxides

Bismuth compounds have emerged as effective catalysts for the ring-opening reactions of epoxides, offering environmentally benign and efficient synthetic routes to various functionalized compounds. These reactions are crucial for synthesizing intermediates such as β-amino alcohols, β-hydroxy thioethers, and keto/diketo derivatives.

Several bismuth(III) salts and organobismuth complexes have demonstrated catalytic activity in these transformations. Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) has been successfully employed for the regioselective ring opening of epichlorohydrin (B41342) and styrene (B11656) oxide with aromatic, aliphatic, and heteroaromatic amines under solvent-free microwave conditions, leading to β-amino alcohols in good to excellent yields with high regioselectivity. rsc.org

Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and bismuth(III) trifluoroacetate (B77799) (Bi(TFA)₃) are also prominent catalysts. Bi(OTf)₃, often used in catalytic amounts, facilitates the thiolysis of oxiranes with aryl disulfides in the presence of zinc powder, yielding E-hydroxy thioethers in good to excellent yields under reflux conditions in acetonitrile. scielo.br Similarly, Bi(OTf)₃ and Bi(TFA)₃ have been utilized for the microwave-assisted ring opening of epoxides with anilines, providing β-amino alcohols efficiently. oup.com An air-stable organobismuth triflate complex, featuring a 5,6,7,12-tetrahydrodibenzo[c,f]- rsc.orgscielo.broxabismocine framework, has shown high catalytic activity for epoxide ring opening with aromatic amines in aqueous media at room temperature. This cationic organobismuth complex exhibits strong Lewis acidity and offers good stability, recyclability, and reusability. rroij.comresearchgate.net

Bismuth trichloride (B1173362) (BiCl₃) also catalyzes the nucleophilic opening of epoxides with aromatic amines, providing β-amino alcohols under mild conditions. researchgate.net Furthermore, a bismuth complex containing a diamine ligand has been reported for the solvent-free ring opening of epoxides with phenols and thiophenols, producing alcohols and thioethers. This catalyst can be recovered by filtration and reused multiple times with minimal loss of activity. thieme-connect.com

In terms of regioselectivity, the ring-opening of styrene epoxide with aromatic amines typically affords the regioisomer resulting from nucleophilic attack at the benzylic carbon, attributed to the localized positive charge on this more substituted carbon. Conversely, aliphatic amines tend to favor an SN2 attack at the terminal carbon of epoxides, leading to different regioselectivity. This reversal in regioselectivity is also observed with aliphatic epoxides such as phenyl glycidyl (B131873) ether and epoxy propyl methacrylate. scielo.org.mx

Beyond nucleophilic additions, bismuth(III) trifluoromethanesulfonate has been applied in the ring-opening of mono epoxy oleochemicals, such as epoxidized methyl oleate, to synthesize long-chain keto and diketo derivatives. Lower reaction temperatures favor the formation of ketones, while higher temperatures are required for diketone production. This method offers an advantageous alternative to traditional methods that use environmentally unfriendly oxidants. acs.org

Palladium-catalyzed reactions involving organobismuth compounds have also been explored for epoxide ring opening. For instance, the palladium-catalyzed arylation of vinyl epoxides with organobismuth compounds like triphenylbismuth (B1683265) yields aryl-substituted (E)-allylic alcohols through epoxide ring opening. tandfonline.com

Table 1: Examples of Bismuth-Catalyzed Epoxide Ring-Opening Reactions

| Epoxide Substrate | Nucleophile | Bismuth Catalyst | Product Type | Conditions | Yield (%) | Regioselectivity | Ref. |

|---|---|---|---|---|---|---|---|

| Epichlorohydrin | Aromatic/Aliphatic Amines | Bi(NO₃)₃·5H₂O | β-Amino Alcohols | Solvent-free, Microwave | Good-Excellent | High | rsc.org |

| Styrene Oxide | Aromatic/Aliphatic Amines | Bi(NO₃)₃·5H₂O | β-Amino Alcohols | Solvent-free, Microwave | Good-Excellent | High | rsc.org |

| Oxiranes | Aryl Disulfides | Bi(OTf)₃ or Bi(TFA)₃ | E-Hydroxy Thioethers | Acetonitrile, Reflux, Zn powder | Good-Excellent | Not specified | scielo.br |

| Epoxides | Anilines | Bi(OTf)₃ or Bi(TFA)₃ | β-Amino Alcohols | Microwave-assisted | Efficient | Not specified | oup.com |

| Epoxides | Aromatic Amines | Organobismuth triflate complex | β-Amino Alcohols | Aqueous media, Room temperature | High | Not specified | rroij.comresearchgate.net |

| Epoxides | Aromatic Amines | BiCl₃ | β-Amino Alcohols | Mild conditions | Not specified | Not specified | researchgate.net |

| Epoxides | Phenols/Thiophenols | Bismuth complex with diamine ligand | Alcohols/Thioethers | Solvent-free | Not specified | Not specified | thieme-connect.com |

| Epoxidized Methyl Oleate | - | Bi(OTf)₃ | Keto/Diketo Derivatives | Variable temperature (30-90°C) | Up to 29% (diketone) | Not applicable | acs.org |

| Vinyl Epoxides | Organobismuth compounds (e.g., Triphenylbismuth) | Palladium catalyst + Organobismuth compound | Aryl-substituted (E)-Allylic Alcohols | Not specified (DMF/H2O, room temp for 3a) | 74% (for 3a) | Via ring opening | tandfonline.com |

Redox Catalysis in Organic Synthesis

Cross-Coupling and Arylation Reactions (e.g., S-Arylation)

Organobismuth reagents serve as effective arylating agents in a variety of cross-coupling and arylation reactions, facilitating the formation of C-C, C-N, C-O, and C-S bonds. Early developments in organobismuth chemistry demonstrated their utility in C- and O-arylation via covalent intermediates, O-arylation under neutral conditions, and O- and N-arylation under copper catalysis. Both bismuth(V) and bismuth(III) compounds exhibit oxidizing power, with reaction selectivity often dependent on the bismuth's oxidation state mdpi.comnih.govacs.orgrsc.org.

Palladium-catalyzed cross-coupling reactions involving organobismuth compounds with aryl halides and triflates have been developed for C-C bond formation, leading to products such as substituted biphenyls mdpi.comrsc.orgroyalsocietypublishing.orgacs.org. For instance, certain hypervalent organobismuth compounds, like 6-tert-butyl-5,6,7,12-tetrahydrodibenz[c,f] mdpi.comroyalsocietypublishing.orgazabismocines, have shown high reactivity in cross-coupling with aryl bromides and chlorides rsc.orgacs.org. The addition of additives like cesium fluoride (B91410) (CsF) can sometimes improve yields, potentially by facilitating the transfer of the organic group in the transmetallation step rsc.org.

In the context of S-arylation, trivalent organobismuth compounds, such as triarylbismuths (Ar3Bi), have emerged as efficient arylating agents in copper-promoted C-S cross-coupling reactions for synthesizing diaryl sulfides researchgate.netacs.orgbeilstein-journals.org. These reactions are often conducted under mild conditions, exhibiting good functional group tolerance and chemoselectivity. A proposed mechanism for copper-promoted S-arylation involves the formation of a copper(III) intermediate from Ar3Bi, copper(II) acetate, and sulfur-containing nucleophiles, followed by reductive elimination to yield the S-arylated products beilstein-journals.org.

Recent advancements have also highlighted bismuth radical catalysis in cross-coupling reactions. Low-valent bismuth complexes can undergo one-electron oxidative addition with redox-active alkyl radical precursors, mimicking the behavior of transition metals. This reactivity has led to the development of bismuth-catalyzed C(sp3)-N cross-coupling reactions, operating under mild conditions and accommodating synthetically relevant N-heterocycles as coupling partners mdpi.commdpi.combohrium.comrsc.org. These processes can involve a Bi(I/II) or Bi(I/II/III) radical redox cycle rsc.org.

Furthermore, bismuth(V)-mediated C-H arylation of phenols and naphthols has been reported, utilizing bismacycle precursors. This telescoped protocol involves transmetallation from arylboronic acids to a stable Bi(III) precursor, oxidation to a reactive Bi(V) intermediate, and subsequent ortho-selective arylation. This method tolerates functionalities incompatible with conventional cross-coupling techniques and has been applied to the α-arylation of cyclic 1,3-diketones researchgate.netnih.govresearchgate.netjst.go.jpuni-lj.sibeilstein-journals.org.

Desulfinative C-C Bond Formation

Desulfinative C-C bond formation, a crucial synthetic transformation, has been achieved using organobismuth compounds. When a palladium catalyst is employed instead of a copper catalyst in reactions involving azole-2-thiones and triarylbismuthines, desulfinative C-C bond formation can occur. This indicates the potential of trivalent bismuth compounds as novel aryl sources for such transformations nih.govjst.go.jp. This approach provides a pathway to construct C-C bonds by leveraging the unique reactivity of bismuth in the presence of specific transition metal catalysts.

Cyclodesulfurization Processes

Organobismuth(V) reagents have proven effective in promoting cyclodesulfurization processes. Notably, triphenylbismuth dichloride (Ph3BiCl2) successfully facilitates the cyclodesulfurization of thioureas within short reaction times under mild conditions, yielding N-substituted benzoxazol-2-amines in excellent yields nih.govjst.go.jpresearchgate.netdntb.gov.uanih.govresearchgate.net. This reaction represents a significant application of pentavalent organobismuth reagents in the synthesis of heterocyclic rings. The method can also be extended to the synthesis of 2-aryl- and 2-alkyl-substituted benzoxazoles and benzimidazoles from thioamides, where Ph3BiCl2 acts as a reagent for desulfurization and chlorination to form benzimidoyl chloride intermediates beilstein-journals.orgnih.govresearchgate.net.

Photocatalytic Applications and Mechanisms

Bismuth-based materials have emerged as a prominent class of photocatalysts due to their unique electronic structures, strong visible light absorption capabilities, low toxicity, and abundance rsc.orgroyalsocietypublishing.orgbohrium.comnih.govchinesechemsoc.orgresearchgate.netmdpi.comnih.gov. These properties make them highly attractive for various photocatalytic applications, including environmental remediation (e.g., degradation of organic pollutants), energy conversion (e.g., hydrogen production, CO2 reduction), and biomedical engineering rsc.orgroyalsocietypublishing.orgchinesechemsoc.orgmdpi.comnih.gov.

Many bismuth-based photocatalysts exhibit excellent performance under visible light irradiation, which constitutes a significant portion of the solar spectrum. This visible-light responsiveness is often attributed to their suitable band gaps, which allow for efficient light absorption. Examples include bismuth vanadate (B1173111) (BiVO4), bismuth oxyhalides (BiOX, such as BiOCl, BiOBr, BiOI), bismuth tungstate (B81510) (Bi2WO6), and bismuth ferrite (B1171679) (BiFeO3) mdpi.comacs.orgrsc.orgrsc.orgroyalsocietypublishing.orgacs.orgmdpi.commdpi.combohrium.comrsc.orgnih.govresearchgate.netchinesechemsoc.orgresearchgate.netmdpi.comnih.gov.

These materials have been successfully employed in the photodegradation of various organic pollutants, including dyes like Rhodamine B and methyl orange, and emerging contaminants such as ciprofloxacin (B1669076) and metronidazole (B1676534) mdpi.comrsc.orgmdpi.commdpi.commdpi.com. For instance, BiOCl0.9I0.1 solid solutions have demonstrated exceptional photocatalytic efficacy in simultaneously removing multiple contaminants under visible light rsc.org. Bismuth-based photocatalysts are also explored for CO2 reduction and water splitting, contributing to energy conversion strategies rsc.orgacs.orgchinesechemsoc.orgnih.gov.

The ability of bismuth to access multiple oxidation states (e.g., Bi(I), Bi(II), Bi(III), Bi(V)) is crucial for its role in photocatalysis, particularly in processes involving reversible reductive elimination and oxidative addition phenomena. This mimics the behavior typically associated with transition metals acs.orgbeilstein-journals.orgresearchgate.netnih.govacs.orgresearchgate.net.

For example, in bismuth-catalyzed reductive cyclopropanation, a low-valent Bi(I) complex can undergo two-electron inner-sphere oxidative addition with diiodomethane. Subsequent light-induced homolysis of the resulting Bi(III)-C bond generates a radical, which then participates in ring-closing. The catalytic cycle is completed by the reduction of Bi(III) back to Bi(I) with an external reducing agent acs.orgresearchgate.net. This highlights a unique open-shell Bi(I)/Bi(II)/Bi(III)/Bi(I) redox catalytic cycle, which is uncommon for main group elements acs.org.

Similarly, in C(sp3)-N cross-coupling reactions, low-valent bismuth complexes can undergo one-electron oxidative addition with redox-active alkyl radical precursors. The resulting Bi(III)-C(sp3) intermediates exhibit divergent reactivity patterns, leading to C-N bond formation mdpi.commdpi.combohrium.com. The reactivity of N,C,N-bismuthinidene complexes, for instance, is enabled by both ground-state and photoexcited-state processes, allowing formal oxidative addition with challenging aryl electrophiles under low-energy red light beilstein-journals.org.

Layered Structures and Internal Electric Fields: Many bismuth-based photocatalysts, such as bismuth oxyhalides (BiOX), possess unique layered structures (e.g., alternating [Bi2O2]2+ and halide layers). This arrangement can induce a perpendicular internal electric field (IEF) across specific crystallographic planes, which significantly boosts the separation of photogenerated electron-hole pairs and facilitates their migration to the photocatalyst surface acs.orgroyalsocietypublishing.orgmdpi.comrsc.orgnih.govchinesechemsoc.org. The presence of ferroelectricity in some bismuth-based materials also contributes to enhanced charge carrier separation and surface charge transport nih.govacs.org.

Heterojunction Construction: Constructing heterojunctions, particularly Z-scheme heterojunctions, is a highly effective strategy to improve charge separation efficiency and maintain strong redox abilities in bismuth-based photocatalysts acs.orgrsc.orgresearchgate.netnih.govchinesechemsoc.orgacs.org. These heterojunctions create favorable band alignments that impede the recombination of photo-induced electron-hole pairs and expedite charge transfer across interfaces acs.orgchinesechemsoc.org. For example, BiOI/Bi5O7I p-n heterojunctions have shown significantly enhanced catalytic performance due to the interfacial electric field, suppressing carrier recombination and promoting charge transfer acs.org.

Doping and Defect Engineering: Doping with certain elements or creating oxygen vacancies can modify the electronic structure of bismuth-based photocatalysts, leading to improved charge separation and reduced recombination rates mdpi.comrsc.orgroyalsocietypublishing.org. For instance, the introduction of oxygen vacancies in BiVO4/BiOBr photocatalysts has been shown to largely elevate the separation efficiency of photogenerated charge carriers mdpi.com.

Morphology Control: Controlling the morphology and crystallinity of bismuth-based materials can also influence their optical properties and photocatalytic performance, including charge separation efficiency mdpi.commdpi.comnih.gov.

Fundamental Reactivity Investigations

Direct fundamental reactivity investigations focusing solely on bismuthine (BiH3) are severely limited by its profound thermal instability. The compound decomposes rapidly at temperatures well below 0 °C, making it challenging to isolate and study its intrinsic chemical reactions. Consequently, research into the reactivity and mechanistic pathways of bismuth-containing compounds predominantly involves more stable organobismuth species or other bismuth derivatives, rather than this compound itself nih.govuni.luwikipedia.orgwikiwand.com.

Studies on Bond Activation Potential of Bismuth Catalysts

While this compound (BiH3) itself is not a reported catalyst for bond activation due to its instability, the broader field of bismuth chemistry has seen significant advancements in catalysis, particularly involving organobismuth compounds. These more stable bismuth species exhibit versatile redox chemistry and labile bonding, enabling various organic transformations and small molecule activation nih.govamericanelements.com.

For instance, bismuth redox catalysis has emerged as a platform for organic synthesis, utilizing Bi(I)/Bi(III) or Bi(III)/Bi(V) redox cycles nih.govwikipedia.orgamericanelements.com. Studies have demonstrated the catalytic activation of inert molecules such as nitrous oxide (N2O) using N,C,N-chelated bismuthinidene complexes (which are organobismuth(I) compounds, not BiH3) uni.luamericanelements.com. These catalysts can achieve high turnover numbers (TON) and turnover frequencies (TOF) under mild conditions, facilitating the deoxygenation of N2O uni.luamericanelements.com.

Another area of investigation involves the bond activation potential of bismuth in C–C or C–heteroatom bond formation. Organobismuth(III) compounds, for example, have been employed as transmetalation reagents due to the lability of Bi(III)–C bonds nih.govamericanelements.com. Furthermore, bismuth(V) compounds have been utilized as oxidants, with the labile nature of Bi(V)–C bonds enabling oxidative ligand coupling events nih.gov. Recent research has also explored bismuth radical catalysis, demonstrating that low-valent bismuth complexes can undergo one-electron oxidative addition, mimicking the behavior of transition metals in cross-coupling reactions for C(sp3)–C and C(sp3)–heteroatom bond formation wikipedia.org.

Detailed research findings on the catalytic activation of N2O by bismuthinidene catalysts highlight the formation of bismuth–oxygen (Bi–O) bonds as key intermediates. For example, a study characterized a rare arylbismuth oxo dimer and a unique monomeric arylbismuth hydroxide (B78521) as catalytically relevant intermediates following oxygen insertion from N2O uni.lu.

| Catalyst Type | Reaction | Key Intermediate | Turnover Number (TON) | Turnover Frequency (TOF) |

| Bi(I) Bismuthinidene | N2O Deoxygenation | Bismuth oxo dimer, Bismuth hydroxide | Up to 6700 uni.luamericanelements.com | Approx. 52 min⁻¹ uni.luamericanelements.com |

These studies, while not directly on BiH3, illustrate the mechanistic depth and catalytic potential of bismuth in its more stable chemical forms.

Neutron-Induced Reactivity Worth of Bismuth Isotopes

The concept of "neutron-induced reactivity worth" pertains to the nuclear properties of elements and their isotopes, specifically their ability to absorb or scatter neutrons within nuclear reactor environments. This is distinct from the chemical reactivity of molecular compounds like this compound (BiH3).

Bismuth, as an element, is primarily composed of a single primordial isotope, Bismuth-209 (²⁰⁹Bi). ²⁰⁹Bi was long considered the heaviest stable nucleus, but it has since been discovered to undergo alpha decay with an extremely long half-life of 2.01 × 10¹⁹ years, making it practically stable for most applications.

Studies on the neutron-induced reactivity worth of bismuth isotopes, particularly ²⁰⁹Bi, are relevant in the context of nuclear technologies, such as Accelerator-Driven Systems (ADS) and lead-bismuth eutectic (LBE) coolants. Experimental analyses have been conducted at facilities like the Kyoto University Critical Assembly (KUCA) to assess the neutron characteristics of bismuth. These experiments involve measuring the reactivity worth of bismuth samples by substituting them with other materials (e.g., aluminum plates) in critical assemblies.

The objective of such studies is to understand the impact of bismuth isotopes on nuclear design parameters and to validate nuclear data libraries (e.g., JENDL-4.0) by comparing experimental results with numerical simulations. The reactivity worth measurements provide insights into the neutron cross-sections (e.g., capture, elastic scattering, inelastic scattering) of ²⁰⁹Bi, which are crucial for accurate neutron transport calculations in reactor physics.

| Isotope | Natural Abundance | Half-life (Decay Mode) | Relevance in Neutron Studies |

| Bismuth-209 (²⁰⁹Bi) | 100% | 2.01 × 10¹⁹ years (α-decay) | Primary isotope for neutronics studies in nuclear systems (e.g., ADS, LBE coolants) |

| Bismuth-208 (²⁰⁸Bi) | Not naturally occurring | 3.68 × 10⁵ years (EC/β+) | Studied for isotopic data and properties, but not directly for reactivity worth in natural bismuth applications |

These investigations are fundamental to nuclear engineering and physics, focusing on the atomic nucleus's interaction with neutrons, rather than the chemical bonding or reactivity of the this compound molecule.

Spectroscopic and Analytical Characterization of Bismuthine Compounds

Spectroscopic Techniques for Molecular and Electronic Structure Elucidation

Spectroscopic methods are indispensable for unraveling the intricate details of bismuthine's structure, bonding, and electronic properties.

X-ray diffraction (XRD) is a powerful non-destructive technique used to determine the crystal structure, phase composition, and orientation of materials. malvernpanalytical.com For this compound (BiH₃) specifically, direct single-crystal or powder X-ray diffraction studies are exceptionally challenging due to its extreme thermal instability, which causes it to decompose to bismuth metal well below 0 °C. wikipedia.orgchemeurope.com Consequently, BiH₃ has not been isolated in a stable crystalline form suitable for such analysis.

However, theoretical predictions indicate that this compound adopts a trigonal pyramidal molecular structure, analogous to ammonia, with H–Bi–H angles estimated to be around 90°. wikipedia.orgchemeurope.comwikipedia.org While direct XRD data for BiH₃ are absent, X-ray diffraction, particularly single-crystal X-ray diffraction, has been successfully applied to characterize the solid-state structures of more stable organobismuth(III) compounds, such as trialkylbismuthines (BiR₃) and various bismuth complexes. researchgate.netrsc.org These studies reveal bond lengths, angles, and intermolecular interactions, providing insights into the coordination geometry around the bismuth center. For instance, single-crystal X-ray diffraction has been used to characterize the structures of trialkylbismuthines like Bi(CH₃)₃ and Bi(i-Pr)₃, revealing their pyramidal geometries and, in some cases, short intermolecular Bi···Bi interactions in the solid state. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local chemical environment of specific nuclei within a molecule. For bismuth-containing compounds, including this compound derivatives, the most relevant nucleus for direct observation is the bismuth-209 isotope (²⁰⁹Bi), which has 100% natural abundance and a nuclear spin (I) of 9/2. acs.orgnih.gov

The large nuclear quadrupole moment of ²⁰⁹Bi often leads to extremely broad NMR spectral patterns, making its direct observation challenging, especially at lower magnetic field strengths. researchgate.netnih.gov However, the advent of ultrahigh-field NMR spectrometers has significantly improved the acquisition of ²⁰⁹Bi solid-state NMR (SSNMR) spectra, reducing spectral breadths and allowing for clearer observation of chemical shift anisotropy effects. researchgate.netnih.gov

Research Findings on ²⁰⁹Bi NMR: Studies on various bismuth-containing materials, such as bismuth oxyhalides, bismuth nitrate (B79036) pentahydrate, and bismuth acetate, have demonstrated that ²⁰⁹Bi SSNMR parameters, including quadrupolar coupling constants (Cq) and chemical shift (CS) tensor parameters, are highly sensitive to the bismuth environment. researchgate.netnih.gov These parameters can be correlated with the molecular structures at the bismuth sites, often aided by first-principles calculations of electric field gradient (EFG) and chemical shift (CS) tensors. researchgate.netnih.gov

For example, ²⁰⁹Bi SSNMR experiments at 9.4 T have yielded powder patterns with breadths ranging from 0.9 to 14.6 MHz, from which Cq values between 78 and 256 MHz were extracted. researchgate.netnih.gov At 21.1 T, the spectral breadths and acquisition times were significantly reduced, providing high signal-to-noise spectra. researchgate.netnih.gov

Table 1: Representative ²⁰⁹Bi SSNMR Parameters for Bismuth Compounds

| Compound Class | Quadrupolar Coupling Constant, Cq (MHz) | Chemical Shift Range (ppm) | Reference |

| Bismuth Oxyhalides | 78 - 256 | Several thousand | researchgate.netnih.gov |

| Bismuth Nitrate Pentahydrate | (within 78-256 range) | (within several thousand) | researchgate.netnih.gov |

| Bismuth Acetate | (within 78-256 range) | (within several thousand) | researchgate.netnih.gov |

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study systems with unpaired electrons, such as radicals. The neutral this compound molecule (BiH₃) is diamagnetic (all electrons are paired) and therefore does not exhibit an EPR signal. However, EPR spectroscopy plays a central role in the characterization of bismuth radicals, which are paramagnetic species containing an unpaired electron on or significantly delocalized onto the bismuth center. acs.orgnih.govrsc.orgacs.org

Bismuth-209 (²⁰⁹Bi) is the only naturally occurring isotope of bismuth, with 100% abundance and a large nuclear spin of I = 9/2. acs.orgnih.gov This large nuclear spin leads to extremely large electron-nuclear hyperfine interactions, which can present significant challenges in fully interpreting EPR spectral properties. acs.orgnih.govacs.orgchemrxiv.orgd-nb.infonih.gov To overcome these challenges, multifrequency EPR (e.g., X-, Q-, and W-band frequencies) combined with parallel-mode EPR (where the microwave field is parallel to the external magnetic field) is often employed. acs.orgnih.govacs.orgchemrxiv.orgnih.gov

Detailed Research Findings: EPR spectroscopy allows for the determination of key parameters such as the electronic g-tensor and the anisotropic hyperfine tensor (A), which provide critical information about the electronic structure, spin density distribution, and local environment of the bismuth radical. acs.orgnih.govacs.orgchemrxiv.orgnih.gov

For example, the first stable molecular bismuth radical to be fully characterized by multifrequency EPR was [O(SiMe₂NAr)₂]Bi• (Ar = 2,6-iPr₂C₆H₃). This radical exhibited a very large isotropic hyperfine coupling (|aᵢₛₒ|) of approximately 3800 MHz, which is among the largest hyperfine interactions measured by EPR spectroscopy. acs.orgnih.govuq.edu.au Other bismuth-centered molecular radicals, such as [L(I)Ga]₂Bi• and [L(Cl)GaBi(Me cAAC)]•⁺, have also been characterized, revealing broad and complex multiline EPR spectra due to the various ²⁰⁹Bi and gallium ligand hyperfine interactions. acs.orgrsc.orgacs.orgnih.gov These studies confirm that the unpaired electron predominantly resides at the bismuth atom, often with significant spin density in a p-type orbital. uq.edu.au

Table 2: EPR Parameters for Selected Bismuth Radicals

| Bismuth Radical | Isotropic Hyperfine Coupling, | g-value (average) | Spin Density on Bi | Reference |

| [O(SiMe₂NAr)₂]Bi• | ~3800 MHz | Not explicitly stated, but typical for radicals near 2.0 | >90% (p-type orbital) | acs.orgnih.govuq.edu.au |

| [L(Cl)GaBi(Me cAAC)]•⁺ | A₁(²⁰⁹Bi) = 1450 MHz (Q-band) | (Anisotropic g- and A-tensors refined) | Predominant 6p character, ~3/4 total Bi spin population | acs.orgd-nb.infonih.gov |

| [L(I)Ga]₂Bi• | Significantly less Bi hyperfine coupling (Q-band) | g_av = 2.05 | Not explicitly stated, but metal-centered | acs.orgnih.gov |

The ability to resolve these complex EPR spectra, particularly with multifrequency and parallel-mode techniques, provides invaluable benchmarks for theoretical calculations on compounds containing very heavy elements like bismuth. chemrxiv.orgnih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a primary technique for studying the vibrational modes of molecules, providing insights into their structure and bonding. For this compound (BiH₃), due to its inherent instability and gaseous nature, high-resolution FTIR spectroscopy has been crucial for its characterization. chemeurope.comresearchgate.netnih.govresearchgate.net

Detailed Research Findings: High-resolution FTIR spectroscopy has been successfully employed to measure the vibrational spectrum of short-lived BiH₃. These studies have identified both stretching and bending fundamental vibrational bands. The molecule belongs to the C₃ᵥ point group, consistent with its predicted trigonal pyramidal structure. wikipedia.org

Table 3: Fundamental Vibrational Wavenumbers of BiH₃ (from FTIR)

| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Reference |

| ν₁/ν₃ (stretching) | 1733.2546 / 1734.4671 | Bi-H stretching bands | researchgate.netresearchgate.net |

| ν₂/ν₄ (bending) | 726.6992 / 751.2385 | H-Bi-H bending fundamentals | researchgate.netresearchgate.net |

The first stretching overtone region of BiH₃, located near 3405 cm⁻¹, has also been measured by FTIR spectroscopy with high resolution (0.0066 cm⁻¹). nih.govresearchgate.net This analysis revealed almost perfect local-mode behavior for the upper states, denoted as (200A₁/E) in local-mode notation. nih.gov The infrared spectra were analyzed using rovibrational Hamiltonian models to account for resonance interactions, particularly within the strongly Coriolis-coupled bending dyad. researchgate.netresearchgate.net The experimental data from FTIR, combined with millimeter-wave spectroscopy and ab initio calculations, have been instrumental in establishing the fundamental vibrational wavenumbers and equilibrium structure of BiH₃. researchgate.net

Raman spectroscopy is a complementary vibrational spectroscopic technique to FTIR, providing information about molecular vibrations that are Raman-active (involving a change in polarizability). While direct Raman spectroscopic data for the highly unstable this compound (BiH₃) molecule are not as extensively reported as FTIR data, Raman spectroscopy is widely used for the characterization of more stable bismuth compounds.

General Applications and Research Findings: Raman spectroscopy, often in conjunction with FTIR, is employed to characterize the vibrational properties of various bismuth-containing materials, including organobismuth compounds, bismuth oxides, and inorganic bismuth salts. rsc.orgacs.orgunlp.edu.arrsc.orgrsc.org These studies help in confirming the presence of specific functional groups, elucidating coordination environments, and understanding lattice vibrations in solid-state bismuth materials.

For example, Raman spectroscopy has been used to characterize bismuth(III) halide complexes, providing vibrational signatures that complement FTIR data in determining the coordination geometry around the bismuth center. rsc.org In bismuth subcarbonate, a Bi—O stretching vibration has been identified in the Raman spectrum, albeit as a very weak feature, corresponding to a strong IR band. unlp.edu.ar Raman spectroscopy has also been applied to study the vibrational spectra of bismuth pentafluoride (BiF₅) and its adducts, revealing insights into their polymeric structures and the nature of fluorine bridging. rsc.orgrsc.org

For BiH₃, if it could be stabilized or studied in specific matrix isolation conditions, Raman spectroscopy would theoretically provide additional vibrational modes, particularly those that are Raman-active but IR-inactive or weak, offering a more complete picture of its molecular dynamics and symmetry.

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful technique for probing the electronic structure, oxidation state, and local coordination environment of specific elements within a compound. For bismuth compounds, XANES is typically performed at the Bi L-edges (L₁, L₃), which correspond to excitations from the 2s and 2p core orbitals to unoccupied valence states. hzdr.deresearchgate.net

Detailed Research Findings: XANES at the Bi L₃-edge (excitation from 2p₃/₂ orbital) is particularly sensitive to the Bi 6s and 5d electrons, while the Bi L₁-edge (excitation from 2s orbital) probes the Bi 6p electrons due to dipole-allowed 2s → 6p transitions. hzdr.deresearchgate.net The position and shape of the absorption edge in XANES spectra are highly indicative of the bismuth oxidation state and the Bi-ligand bond lengths. A chemical shift of the absorption edge towards higher photon energies generally indicates an increase in bismuth oxidation state. hzdr.deresearchgate.netosti.govcityu.edu.hkaps.orgresearchgate.netrsc.org

Key applications and observations for bismuth compounds:

Oxidation State Determination: XANES is widely used to determine the oxidation state of bismuth in various materials. For instance, comparing the Bi L₃-edge XANES spectra of unknown bismuth compounds to references like metallic Bi⁰ and Bi₂O₃ (Bi³⁺) allows for the estimation of the bismuth oxidation state. hzdr.deresearchgate.netosti.govresearchgate.netrsc.org

Local Environment and Bonding: Beyond oxidation state, the precise position and shape of the first post-edge features in XANES spectra serve as fingerprints for the particular ligand and crystal structure environment around the bismuth center. hzdr.deresearchgate.net XANES can reveal strong Bi p-d orbital mixing, which is crucial for understanding bonding characteristics. hzdr.deresearchgate.net

High Energy Resolution: To overcome core-hole lifetime broadening (e.g., 5.9 eV at Bi L₃-edge), XANES experiments are often performed in High Energy Resolution Fluorescence Detection (HERFD) mode. This technique significantly reduces broadening, providing higher energy resolution data for detailed analysis of electronic structure. hzdr.deresearchgate.netspbu.ru

While direct XANES data for the highly unstable BiH₃ are not available, theoretical studies and XANES investigations of other bismuth hydrides or related bismuth-containing compounds would leverage these principles to understand the electronic configuration and bonding characteristics of bismuth in its lowest oxidation state. XANES is a powerful tool for understanding how the local environment and bonding influence the electronic properties of bismuth, which is critical for understanding the fundamental chemistry of compounds like this compound.

Advanced Optical Spectroscopic Analysis

Advanced optical spectroscopic techniques are crucial for unraveling the intricate electronic structures and photophysical behaviors of bismuth compounds, particularly coordination complexes, which exhibit diverse optical properties.

Time-Resolved Optical Emission Spectroscopy

Time-resolved optical emission spectroscopy (TRES) is a powerful tool for characterizing transient phenomena and plasma parameters in systems involving bismuth. This technique has been employed to determine key discharge parameters, including electron temperature, electron density, and optical thickness, within nanosecond-pulsed discharges generated in liquid nitrogen using bismuth electrodes. hud.ac.uknih.govresearchgate.netmdpi.com

Studies utilizing TRES have successfully recorded numerous emission lines corresponding to both the Bi I (neutral bismuth) and Bi II (singly ionized bismuth) systems. hud.ac.uknih.govresearchgate.netmdpi.com Detailed analysis of the temporal evolution of these emissions has provided insights into the dynamic behavior of the discharge. For example, electron density has been observed to decrease exponentially over time, specifically from 6.5 ± 1.5 × 10¹⁶ cm⁻³ at 200 ns after ignition to 1.0 ± 0.5 × 10¹⁶ cm⁻³ after 1050 ns. hud.ac.uknih.govresearchgate.netmdpi.com Concurrently, the electron temperature in such discharges was consistently found to be approximately 0.35 eV. hud.ac.uknih.govresearchgate.netmdpi.com

Table 1: Electron Density and Temperature in Bismuth Discharges

| Parameter | Value | Time (ns) | Reference |

| Electron Density | 6.5 ± 1.5 × 10¹⁶ cm⁻³ | 200 | hud.ac.uknih.govresearchgate.netmdpi.com |

| Electron Density | 1.0 ± 0.5 × 10¹⁶ cm⁻³ | 1050 | hud.ac.uknih.govresearchgate.netmdpi.com |

| Electron Temperature | 0.35 eV | N/A | hud.ac.uknih.govresearchgate.netmdpi.com |

Atomic Fluorescence Spectrometry (AFS) for Elemental Analysis

Atomic Fluorescence Spectrometry (AFS) stands out as a highly sensitive analytical technique for elemental analysis, particularly effective for the determination of hydride-forming elements such as bismuth. aurora-instr.comtandfonline.comrsc.org AFS is capable of detecting bismuth at exceptionally low concentrations, reaching parts per trillion (ppt) levels. aurora-instr.comtandfonline.comrsc.org The principle of AFS involves the absorption of light by a sample, which excites electrons from their ground electronic state to an excited state. Subsequently, these excited electrons return to a lower electronic state, emitting photons at specific frequencies, the intensity of which is measured to determine the element's concentration. aurora-instr.com

When coupled with hydride generation (HG), AFS, specifically non-dispersive AFS (NDAFS), becomes an even more sensitive method for trace bismuth determination, achieving detection limits as low as a few picograms. tandfonline.comrsc.org For instance, detection limits for bismuth in water samples have been reported as low as 0.9 ng/L when utilizing a flame-in-gas-shield atomizer and a 307.1 nm interference filter. rsc.org This methodology has been successfully applied for determining trace bismuth in a variety of complex matrices, including water, soil, sediment, and copper ores. rsc.orgclausiuspress.comykcs.ac.cn

Quantitative Analytical Methodologies for Bismuth Determination

Accurate quantitative determination of bismuth is critical across various scientific and industrial disciplines. Several robust analytical methodologies have been developed for this purpose.

Automated Hydride Generation Atomic Absorption Spectroscopy (HGAAS)

Automated Hydride Generation Atomic Absorption Spectroscopy (HGAAS) is a widely adopted and sensitive method for the trace determination of bismuth in diverse sample types, including geological materials and biological fluids such as urine. oup.comnih.govresearchgate.nettandfonline.com The core of this method involves the chemical generation of volatile this compound (BiH₃) by reacting bismuth compounds with sodium borohydride (B1222165) (NaBH₄) in an acidic medium. oup.comtandfonline.com The gaseous this compound is then efficiently separated from the sample matrix and subsequently decomposed in a heated quartz tube furnace. The resulting free bismuth atoms absorb light from a specific source, and this absorption is quantified by an atomic absorption spectrophotometer. tandfonline.com

Reported analytical performance metrics for HGAAS in bismuth determination include a detection limit of 2.5 µg/L in urine, with linearity extending up to 250 µg/L. oup.com An improved automated HGAAS method for geological materials demonstrated a relative standard deviation of 2.0% at a bismuth concentration of 50 µg/L, with a low reagent blank of 0.2 µg/L. tandfonline.com Further advancements, such as derivative signal processing (DHGAAS), have significantly enhanced sensitivity, achieving improvements of up to 42 times compared to conventional HGAAS for bismuth, leading to detection limits as low as 0.012 µg/L. researchgate.net The use of a tungsten trap in HGAAS systems can also contribute to enhanced sensitivity and reduced matrix interferences. researchgate.net

Table 2: Performance Parameters of Hydride Generation Atomic Absorption Spectroscopy (HGAAS) for Bismuth

| Method Variant | Matrix | Detection Limit (µg/L) | Linear Range (µg/L) | RSD (%) | Reference |

| HGAAS | Urine | 2.5 | 2.5 - 250 | 4.0 (intra-assay at 21 µg/L) oup.com | oup.com |

| Automated HGAAS | Geological Materials | 0.2 (reagent blank) | N/A | 2.0 (at 50 µg/L) tandfonline.com | tandfonline.com |

| DHGAAS | Water Samples | 0.012 | N/A | N/A | researchgate.net |

| W-trap HGAAS | Water Samples | 0.025 | 0.10 - 10.0 | N/A | researchgate.net |

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a robust and widely utilized technique for the simultaneous quantitative determination of multiple elements, including bismuth, across a broad spectrum of sample matrices such as gold ores and steel. scientific.netjst.go.jp For bismuth analysis, common analytical emission lines include 223.061 nm. scientific.netscielo.br

ICP-OES methods for bismuth typically exhibit wide linear dynamic ranges, with reported ranges extending from 0 to 80 µg/mL. scientific.net Detection limits for bismuth can vary depending on the matrix and specific instrumental parameters; for instance, a detection limit of 0.84 µg/g has been reported for bismuth in gold ores. scientific.net To achieve enhanced sensitivity for trace bismuth in complex samples like steel, ICP-OES can be effectively combined with preconcentration and separation techniques, such as ion-pair extraction and solid-phase extraction. jst.go.jp Commercial bismuth standard solutions, often prepared in nitric acid, are readily available for calibration in ICP-OES. avantorsciences.com Furthermore, bismuth can serve as an effective internal standard for the determination of other elements, such as lead, in ICP-OES, helping to mitigate matrix effects and improve analytical precision. scielo.brresearchgate.net

Table 3: Performance Parameters of Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Bismuth

| Matrix | Analytical Line (nm) | Linear Range (µg/mL) | Detection Limit (µg/g) | Correlation Coefficient | Reference |

| Gold Ores | 223.061 | 0 - 80 | 0.84 | > 0.99995 | scientific.net |

| Steel (with preconcentration) | N/A | 0.05 - 10 (µg) | 0.01 (µg/g) | 0.9997 | jst.go.jp |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique extensively employed for the quantitative determination and speciation of bismuth and its compounds, including those structurally related to this compound. Its capability to detect elements at trace and ultra-trace levels makes it invaluable for various research applications nih.govthermofisher.com.

A primary method for enhancing bismuth detection via ICP-MS is Hydride Generation Inductively Coupled Plasma Mass Spectrometry (HG-ICP-MS) . This technique leverages the chemical property of bismuth to form volatile bismuth hydride (BiH₃), also known as this compound, upon reaction with reducing agents such as sodium borohydride (NaBH₄) harvard.edukoreascience.krcanada.cathermofisher.com. The volatile this compound is then separated from the sample matrix and introduced into the ICP plasma, significantly reducing matrix interferences and improving detection limits compared to direct nebulization koreascience.krthermofisher.com. This approach is particularly beneficial when analyzing complex samples where matrix effects could otherwise suppress the bismuth signal or cause spectral interferences, such as the ²⁰⁸PbH⁺ interference with ²⁰⁹Bi⁺ when analyzing lead-containing samples koreascience.kr.

Research findings highlight the effectiveness of HG-ICP-MS for bismuth analysis. For instance, studies have reported detection limits as low as 0.5 pg/mL for bismuth in lead standard solutions when employing the hydride generation method to mitigate spectral interference from lead koreascience.kr. Similarly, in the analysis of geological reference materials, HG-ICP-MS achieved method detection limits of 1 ng g⁻¹ for bismuth canada.ca. Further advancements, such as Hydride Generation Tungsten Trap Inductively Coupled Plasma Mass Spectrometry (HG-W-Trap-ICPMS), have demonstrated even lower detection limits, with 2.7 ng/L reported for bismuth by preconcentrating analyte hydrides on a tungsten coil metu.edu.tr.